molecular formula C22H17N5O3S B3216616 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1172262-91-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B3216616
CAS No.: 1172262-91-7
M. Wt: 431.5 g/mol
InChI Key: PGZJNFCGCCQYRY-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole moiety and a 2,5-dioxopyrrolidine-substituted benzamide group. The 2,5-dioxopyrrolidin-1-yl group may confer enhanced solubility or modulate interactions with biological targets, such as proteases or cyclophilins . While direct biological data for this compound are scarce in the provided evidence, structural analogs highlight its relevance in drug discovery pipelines targeting cyclophilin domains and adenylyl cyclases .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-13-11-18(27(25-13)22-23-16-7-2-3-8-17(16)31-22)24-21(30)14-5-4-6-15(12-14)26-19(28)9-10-20(26)29/h2-8,11-12H,9-10H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZJNFCGCCQYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzothiazole moiety, a pyrazole ring, and a dioxopyrrolidine group, suggesting diverse pharmacological properties.

The primary target of this compound is the cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain.

Mode of Action

By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, leading to decreased inflammation and associated pain. The inhibition of COX activity also suggests potential applications in anti-inflammatory therapies and pain management.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. The following table summarizes key findings regarding the biological activity of similar compounds:

Compound NameBiological ActivityMechanism
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesAntimicrobialInhibition of bacterial growth
N-(benzo[d]thiazol-2-yl)-phenylacetamideAnti-inflammatoryCOX inhibition
Pyrazole-based derivativesAnticancerInduction of apoptosis

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

Case Study 1: Anti-inflammatory Efficacy
In a controlled study using animal models, the compound demonstrated significant reduction in paw edema induced by carrageenan, highlighting its anti-inflammatory potential.

Case Study 2: Anticancer Activity
A study evaluated the effects of this compound on A549 human lung cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,5-dioxopyrrolidin-1-yl group differentiates it from analogs like Compound 30, which features a methylthio substituent .

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated at ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity, comparable to Compound 30 (LogP ~1.8) .
  • Solubility : The dioxopyrrolidin group may improve aqueous solubility over analogs like Compound 2, which lacks polar moieties .

Q & A

Basic: What are the primary synthetic strategies for synthesizing this compound, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the pyrazole and benzothiazole precursors. Key steps include:

  • Coupling of pyrazole and benzothiazole moieties : Requires catalysts like palladium complexes and solvents such as dimethylformamide (DMF) or toluene. Temperature control (60–80°C) is crucial to avoid side reactions .
  • Introduction of the pyrrolidine-dione group : Achieved via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt under inert atmospheres .
  • Optimization of pH (6.5–7.5) and reaction time (12–24 hours) enhances yield and purity. Chromatographic purification (e.g., silica gel) is recommended for isolating the final product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the integration of aromatic protons (benzothiazole, pyrazole) and the methyl/pyrrolidine-dione substituents. Deuterated DMSO is preferred due to the compound’s limited solubility in CDCl3 .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing between isobaric intermediates .
  • HPLC-PDA : Employ C18 reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and monitor degradation products .

Advanced: How can researchers optimize the coupling reaction between the pyrazole and benzothiazole moieties to minimize side products?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3)4 or Buchwald-Hartwig catalysts to improve cross-coupling efficiency. Evidence suggests Pd(OAc)2 with Xantphos reduces homocoupling byproducts .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF enhances solubility but may require lower temperatures (50°C) to prevent decomposition .
  • In Situ Monitoring : Use FT-IR to track the disappearance of starting material carbonyl peaks (~1700 cm⁻¹). Adjust stoichiometry (1.2:1 benzothiazole:pyrazole) if unreacted intermediates persist .

Advanced: How should contradictory results in reported biological activities (e.g., anticancer vs. antimicrobial) be systematically analyzed?

Methodological Answer:

  • Assay Replication : Conduct dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) to confirm activity specificity. Include positive controls like doxorubicin or ciprofloxacin .
  • Structural-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., thiadiazole derivatives) to identify if the pyrrolidine-dione group enhances selectivity for certain targets .
  • Computational Docking : Use AutoDock Vina to model interactions with potential targets (e.g., DNA topoisomerase II or β-lactamase). Contradictions may arise from differing binding affinities in varied biological contexts .

Basic: What preliminary biological activities have been reported for this compound, and what mechanisms are hypothesized?

Methodological Answer:

  • Anticancer Activity : IC50 values of 2–10 µM in breast cancer models, potentially via apoptosis induction (caspase-3 activation) .
  • Antimicrobial Effects : Moderate inhibition (MIC 32–64 µg/mL) against Gram-positive bacteria, linked to membrane disruption observed in SEM studies .
  • Mechanistic Hypotheses : The benzothiazole moiety may intercalate DNA, while the pyrrolidine-dione group could inhibit proteasomal enzymes. Validate via Western blot (e.g., PARP cleavage) and ROS assays .

Advanced: What strategies are recommended for resolving low solubility issues during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤0.1%) combined with cyclodextrin (10 mM) to enhance aqueous solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Characterize using dynamic light scattering (DLS) .
  • Prodrug Design : Introduce phosphate or PEG groups at the pyrrolidine-dione carbonyl to improve bioavailability. Hydrolytic stability must be tested via pH-dependent HPLC .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Detailed Reaction Logs : Document exact equivalents of reagents, solvent batch sources (e.g., anhydrous DMF), and humidity levels during sensitive steps (e.g., amidation) .
  • Standardized Analytical Protocols : Share NMR acquisition parameters (e.g., 500 MHz, 256 scans) and HPLC gradients to cross-validate purity .
  • Interlab Validation : Collaborate with independent labs to replicate synthesis using identical starting materials (e.g., CAS-numbered intermediates) .

Advanced: What computational tools are most effective for predicting the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and hepatotoxicity. Focus on metabolic hotspots (e.g., pyrrolidine-dione ring) .
  • Metabolite Identification : Run in silico metabolism simulations with GLORYx to predict phase I/II metabolites. Compare with experimental LC-MS/MS data from hepatocyte incubations .
  • Toxicity Profiling : Apply ProTox-II to assess potential off-target effects (e.g., hERG inhibition) and guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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